(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol, commonly referred to as galacto-dapagliflozin, is a synthetic compound that serves as a potent inhibitor of the human sodium-glucose cotransporter 2 (SGLT2). This compound is primarily utilized in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine, thereby reducing blood glucose levels. It is a derivative of dapagliflozin, which has been widely studied and used in clinical settings for diabetes management .
Galacto-dapagliflozin is classified under the category of SGLT2 inhibitors. These compounds are characterized by their ability to selectively inhibit the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. The inhibition of this transporter leads to increased urinary glucose excretion, contributing to lower blood glucose levels in diabetic patients . The compound's molecular formula is C21H25ClO6, and it has a molecular weight of 408.9 g/mol .
The synthesis of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol involves several key steps:
In industrial settings, batch processing methods are employed to ensure controlled reaction conditions and efficient scaling up of production.
The molecular structure of galacto-dapagliflozin features several distinct functional groups that contribute to its biological activity:
The structural formula can be represented as follows:
Key structural data includes:
The chemical reactivity of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol involves various transformations:
These reactions are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Galacto-dapagliflozin functions primarily through competitive inhibition of SGLT2 in the renal proximal tubules. By blocking this transporter, it reduces glucose reabsorption from urine back into the bloodstream. This mechanism results in:
Additionally, this action may lead to osmotic diuresis, contributing to weight loss in patients with type 2 diabetes . The selectivity for SGLT2 over SGLT1 minimizes gastrointestinal side effects commonly associated with other glucose-lowering agents.
Galacto-dapagliflozin exhibits several notable physical and chemical properties:
Relevant data includes:
These properties are essential for formulation development in pharmaceutical applications.
Galacto-dapagliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role as an SGLT2 inhibitor makes it valuable for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2